4-Hydroxypyridine-3-sulfonamide
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Overview
Description
4-Hydroxypyridine-3-sulfonamide is a chemical compound with the molecular formula C5H6N2O3S It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 4-position and a sulfonamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypyridine-3-sulfonamide typically involves the following steps:
Sulfonation: Pyridine is sulfonated to form pyridine-3-sulfonic acid.
Hydroxylation: The sulfonic acid derivative is then hydroxylated to introduce the hydroxyl group at the 4-position.
Sulfonamide Formation: Finally, the hydroxylated compound is reacted with ammonia or an amine to form the sulfonamide group.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-pyridone-3-sulfonamide.
Reduction: Formation of 4-hydroxypyridine-3-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxypyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxypyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt the production of nucleotides, thereby affecting DNA synthesis and cell division. The hydroxyl group may also participate in hydrogen bonding and other interactions with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
4-Hydroxypyridine-3-sulfonic acid: Similar structure but lacks the sulfonamide group.
4-Chloropyridine-3-sulfonamide: Contains a chlorine atom instead of a hydroxyl group.
4-Aminopyridine-3-sulfonamide: Contains an amino group instead of a hydroxyl group.
Uniqueness: 4-Hydroxypyridine-3-sulfonamide is unique due to the presence of both a hydroxyl and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-oxo-1H-pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)5-3-7-2-1-4(5)8/h1-3H,(H,7,8)(H2,6,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJLOTUNDWHGJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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